4,6-Bis(diphenylphosphino)dibenzofuran
Overview
Description
4,6-Bis(diphenylphosphino)dibenzofuran is an organophosphorus compound with the molecular formula C36H26OP2. It is a white powder that is primarily used as a ligand in coordination chemistry and catalysis . The compound features a dibenzofuran core with two diphenylphosphino groups attached at the 4 and 6 positions, making it a versatile ligand for various metal complexes .
Mechanism of Action
Target of Action
It has been noted that this compound can be useful in the preparation and structural characterization of high spin cobalt complexes supported by trigonal tris (phosphinimide) ligand .
Mode of Action
It is suggested that it may interact with its targets to form high spin cobalt complexes .
Result of Action
It is suggested that it may contribute to the formation of high spin cobalt complexes .
Action Environment
It is noted that this compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
4,6-Bis(diphenylphosphino)dibenzofuran plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through its phosphine groups, which can coordinate with metal ions. This coordination can influence the activity of metalloenzymes and other metal-dependent proteins. For example, this compound can form complexes with transition metals such as cobalt, which can then interact with enzymes involved in redox reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the metal complexes formed by this compound can act as catalysts in biochemical reactions, thereby affecting metabolic pathways and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The phosphine groups of the compound can coordinate with metal ions, leading to the formation of stable metal-ligand complexes. These complexes can inhibit or activate enzymes by altering their conformation or by providing a catalytic site for biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions but can degrade when exposed to air or moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of certain enzymes and improve metabolic functions. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving metal ions. It interacts with enzymes and cofactors that are essential for redox reactions and energy production. The metal complexes formed by this compound can influence metabolic flux and alter the levels of metabolites within cells. For example, this compound can affect the activity of enzymes involved in the citric acid cycle and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. The phosphine groups of this compound can bind to metal ions, facilitating its transport across cell membranes and its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)dibenzofuran typically involves the reaction of dibenzofuran with diphenylphosphine chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:
Dibenzofuran+2Diphenylphosphine chloride→4,6−Bis(diphenylphosphino)dibenzofuran
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(diphenylphosphino)dibenzofuran undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various metal halides and other electrophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Metal complexes with different ligands.
Scientific Research Applications
4,6-Bis(diphenylphosphino)dibenzofuran is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and coordination chemistry.
Biology: Employed in the study of metalloproteins and enzyme mimetics.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(diphenylphosphino)phenoxazine
- 4,6-Bis(diphenylphosphino)phenanthroline
- 4,6-Bis(diphenylphosphino)quinoline
Uniqueness
4,6-Bis(diphenylphosphino)dibenzofuran is unique due to its dibenzofuran core, which provides a rigid and planar structure. This rigidity enhances its ability to form stable metal complexes, making it particularly effective in catalytic applications . Additionally, the presence of two diphenylphosphino groups allows for bidentate coordination, further increasing its versatility as a ligand.
Properties
IUPAC Name |
(6-diphenylphosphanyldibenzofuran-4-yl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26OP2/c1-5-15-27(16-6-1)38(28-17-7-2-8-18-28)33-25-13-23-31-32-24-14-26-34(36(32)37-35(31)33)39(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXLUZIWOAKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133850-81-4 | |
Record name | 4,6-Bis(diphenylphosphino)dibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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